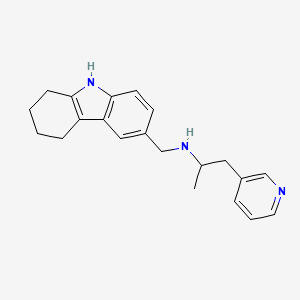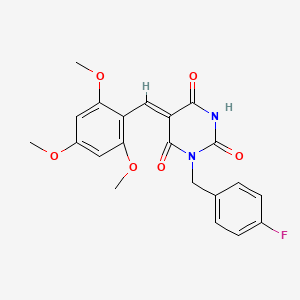
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Wirkmechanismus
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune system, leading to increased T-cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine is its potency and specificity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies, which are often resistant to traditional chemotherapy. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies will be needed to determine the optimal dosing and duration of treatment.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of this compound for the treatment of autoimmune diseases, which are also characterized by dysregulated B-cell signaling. Finally, further studies will be needed to determine the optimal dosing and duration of treatment for this compound in the context of different types of cancer.
Synthesemethoden
The synthesis of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been described in several publications. In general, the synthesis involves the coupling of a pyridine derivative with a tetrahydrocarbazole derivative, followed by a series of chemical reactions to introduce the amine and isopropyl groups. The final product is obtained through a purification process, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been evaluated in preclinical studies for its efficacy in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs.
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15(11-16-5-4-10-22-13-16)23-14-17-8-9-21-19(12-17)18-6-2-3-7-20(18)24-21/h4-5,8-10,12-13,15,23-24H,2-3,6-7,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBRPVJMOQVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)

![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)
![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)
![1-(1-azepanyl)-3-[3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6102853.png)
![4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)